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Compound Name: Biotin-COG1410 TFA

Cat. No.: B606757 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction and Mechanism of Action
Biotin-COG1410 TFA is a biotinylated form of COG1410, a synthetic peptide derived from the

receptor-binding region of human apolipoprotein E (ApoE). COG1410 has demonstrated

significant neuroprotective and anti-inflammatory properties in various preclinical models of

neurological injury and disease. The trifluoroacetate (TFA) salt is a common counterion

resulting from the solid-phase synthesis of the peptide. The biotin tag allows for the detection,

quantification, and purification of the peptide in biological samples.

COG1410 exerts its therapeutic effects through multiple mechanisms, including antioxidant,

anti-inflammatory, anti-excitotoxic, and neurotrophic activities[1]. It has been shown to

modulate the neuroinflammatory cascade associated with traumatic brain injury (TBI)[2]. One of

the proposed mechanisms involves the activation of the triggering receptor expressed on

myeloid cells 2 (TREM2), which is highly expressed on microglia[3][4]. Activation of TREM2 by

COG1410 is thought to suppress microglial activation and the subsequent production of

inflammatory cytokines[3][4]. Furthermore, COG1410 may influence the c-Jun N-terminal

kinase (JNK) signaling pathway, which is involved in inflammation and apoptosis[5][6]. In

models of Alzheimer's disease, COG1410 has been shown to reduce β-amyloid deposition and

improve cognitive function, potentially through the BDNF/TrkB signaling pathway[7]. Beyond its

neuroprotective roles, COG1410 also exhibits antimicrobial properties by disrupting the cell

membranes of certain bacteria[8][9].
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Quantitative Data Summary
The following tables summarize the quantitative effects of COG1410 administration in various

preclinical models.

Table 1: Dose-Dependent Effects of COG1410 on Functional and Morphological Outcomes
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Animal
Model

Injury Type Dosage
Administrat
ion Route

Key
Findings

Reference

Rat

Cortical

Contusion

Injury (CCI)

0.8 mg/kg
Intravenous

(IV)

Significantly

improved

sensorimotor

performance

and reduced

lesion size.

[3][9]

Rat CCI 0.4 mg/kg IV

No significant

improvement

compared to

vehicle.

[3][9]

Mouse

Traumatic

Brain Injury

(TBI)

0.3-0.6 mg/kg IV

Significant

improvement

in

vestibulomoto

r function and

spatial

learning.

[4]

Mouse

Intracerebral

Hemorrhage

(ICH)

2 mg/kg
IV (daily for 5

days)

Reduced

functional

deficit and

decreased

brain

concentration

s of

inflammatory

proteins.

[7][10]

Rat

Ischemic

Stroke

(MCAO)

0.8 mg/kg IV

Improved

vestibulomoto

r function and

decreased

infarct

volume.

[4]
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Table 2: Effect of COG1410 on Neuroinflammation and Neuronal Viability

Animal
Model

Injury Type Dosage
Outcome
Measure

Result Reference

Rat Frontal CCI
0.8 mg/kg (2

doses)

Fluoro-Jade

C Staining

(degenerating

neurons)

34%

reduction in

FJ+ neurons

compared to

vehicle.

[1]

Rat Frontal CCI
0.8 mg/kg (2

doses)

Remaining

Frontal

Cortex

Volume

Significantly

prevented

cortical loss

(10.46 mm³

vs. 9.68 mm³

in vehicle).

[1]

Mouse

Traumatic

Optic Nerve

Injury (TONI)

Not specified
TNF-α and

IL-6 levels

Significantly

reduced

compared to

vehicle.

[5]

Rat

Ischemic

Stroke

(MCAO)

Not specified

Microglial

Activation

(Iba-1 and

CD68

staining)

Significantly

reversed

microglial

activation.

[4][11]

Rat

Ischemic

Stroke

(MCAO)

Not specified

COX-2

Protein

Expression

Significantly

reduced.
[4][11]

Experimental Protocols
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This protocol is based on dosages and administration routes reported in the literature for

COG1410. Researchers should optimize the formulation and dosage for their specific

experimental model.

Materials:

Biotin-COG1410 TFA (lyophilized powder)

Sterile, pyrogen-free vehicle (e.g., 0.9% NaCl solution, Phosphate Buffered Saline (PBS), pH

7.4)

Sterile, low-protein binding microcentrifuge tubes

Vortex mixer

Calibrated micropipettes and sterile, low-retention tips

0.22 µm sterile syringe filter

Procedure:

Peptide Reconstitution:

Allow the lyophilized Biotin-COG1410 TFA to equilibrate to room temperature before

opening the vial to prevent condensation.

Calculate the required amount of peptide based on the desired final concentration and the

molecular weight of Biotin-COG1410 TFA.

Aseptically add the sterile vehicle to the vial containing the lyophilized peptide.

Gently vortex or swirl the vial to ensure complete dissolution. Avoid vigorous shaking to

prevent peptide aggregation or degradation.

Note on TFA: Trifluoroacetic acid is a common counterion from peptide synthesis and is

generally well-tolerated in small amounts in vivo when diluted in a suitable buffer. For most

applications, no special steps are needed to remove the TFA. However, if TFA is a concern

for a specific experimental setup, buffer exchange or dialysis can be considered.
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Preparation of Dosing Solution:

Based on the desired dosage (e.g., 0.8 mg/kg or 2 mg/kg) and the average weight of the

experimental animals, calculate the volume of the reconstituted peptide solution needed.

Dilute the reconstituted peptide stock solution to the final desired concentration using the

sterile vehicle.

Filter the final dosing solution through a 0.22 µm sterile syringe filter to remove any

potential aggregates or microbial contaminants.

Prepare the dosing solution fresh on the day of administration. If short-term storage is

necessary, store at 2-8°C for no more than 24 hours. For longer-term storage of the

reconstituted stock, consult the manufacturer's recommendations, which may involve

storing aliquots at -20°C or -80°C.

In Vivo Administration Protocol (Mouse Model)
This protocol describes intravenous administration via the tail vein, a common method reported

in the literature for COG1410.

Animal Model:

C57/BL6 mice (10-12 weeks old) are a commonly used strain. The choice of animal model

should be appropriate for the research question.

All animal procedures should be performed in accordance with institutional and national

guidelines for the care and use of laboratory animals.

Procedure:

Animal Preparation:

Acclimatize the animals to the housing conditions for at least one week before the

experiment.

On the day of the experiment, weigh each animal to accurately calculate the injection

volume.
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Administration:

Place the mouse in a suitable restraint device that allows access to the tail.

To facilitate vasodilation of the tail veins, warm the tail using a heat lamp or by immersing

it in warm water.

Disinfect the injection site on the tail with an alcohol swab.

Load the appropriate volume of the Biotin-COG1410 TFA dosing solution into a sterile

insulin syringe with a 27-30 gauge needle.

Carefully insert the needle into one of the lateral tail veins.

Slowly inject the solution. Successful intravenous injection is indicated by the absence of a

subcutaneous bleb and clear passage of the solution into the vein.

Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze

pad to prevent bleeding.

Post-Administration Monitoring:

Return the animal to its cage and monitor for any immediate adverse reactions.

Continue to monitor the animals according to the experimental timeline for behavioral

changes, signs of distress, or other relevant endpoints.

Visualization of Signaling Pathway
The following diagram illustrates the proposed anti-inflammatory signaling pathway of

COG1410 in microglia.
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Caption: Proposed anti-inflammatory mechanism of COG1410 in microglia.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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